

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotaxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefotaxima*

Cat. No.: *B1231043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefotaxime. The methodologies described adhere to internationally recognized standards, ensuring accuracy and reproducibility of results.

Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.^[1] Accurate susceptibility testing is crucial for clinical decision-making, antibiotic stewardship, and epidemiological surveillance of resistance trends.^[1]

Key Susceptibility Testing Methods

Three primary methods are widely used for the in vitro susceptibility testing of Cefotaxime:

- Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.^[1]
- Kirby-Bauer Disk Diffusion: This technique assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.^{[1][2]}

- E-test (Gradient Diffusion): This method utilizes a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.[1][3]

Data Presentation: Interpretive Criteria for Cefotaxime

The interpretation of MIC values and zone diameters is based on breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 1: CLSI and EUCAST MIC Breakpoints for Cefotaxime (mg/L)

Organism Group	CLSI (M100)	EUCAST
Enterobacteriales	≤ 1 (S), 2 (I), ≥ 4 (R)[4]	≤ 1 (S), >1 (R)
Staphylococcus aureus	-	≤ 2 (S), >2 (R)[5]
Streptococcus pneumoniae	≤ 0.5 (S), 1 (I), ≥ 2 (R)	≤ 0.5 (S), >0.5 (R)
Haemophilus influenzae	≤ 2 (S), 4 (I), ≥ 8 (R)	≤ 0.125 (S), >0.125 (R)

(Note: Breakpoints are subject to change and users should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.)

Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for Cefotaxime (mm)

Organism Group	Disk Content	CLSI (M100)	EUCAST
Enterobacterales	30 µg	≥26 (S), 23-25 (I), ≤22 (R) [4]	≥20 (S), <17 (R) [6]
Staphylococcus aureus	30 µg	-	-
Streptococcus pneumoniae	30 µg	≥28 (S), 25-27 (I), ≤24 (R)	-
Haemophilus influenzae	5 µg	≥26 (S)	-

(Note: Breakpoints are subject to change and users should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.)

Quality Control

Routine quality control is essential to ensure the accuracy of susceptibility testing methods. This is performed by testing reference strains with known susceptibility profiles.

Table 3: Quality Control Ranges for Cefotaxime

Quality Control Strain	Method	CLSI QC Range	EUCAST QC Range
Escherichia coliATCC® 25922™	Broth Microdilution (mg/L)	0.03 - 0.12	0.03 - 0.125 ^[7]
Disk Diffusion (30 µg disk, mm)	29 - 35	25 - 31 ^[7]	
Staphylococcus aureusATCC® 29213™	Broth Microdilution (mg/L)	0.12 - 0.5	1 - 4
Pseudomonas aeruginosaATCC® 27853™	Broth Microdilution (mg/L)	8 - 32	8 - 32
Disk Diffusion (30 µg disk, mm)	18 - 22	16 - 21	
Haemophilus influenzaeATCC® 49247™	Broth Microdilution (mg/L)	0.06 - 0.25	0.03 - 0.125
Disk Diffusion (5 µg disk, mm)	27 - 35	-	
Streptococcus pneumoniaeATCC® 49619™	Broth Microdilution (mg/L)	0.03 - 0.12	0.03 - 0.125
Disk Diffusion (5 µg disk, mm)	28 - 35	-	

(Note: QC ranges are subject to change and users should consult the latest versions of CLSI and EUCAST documents for the most current information.)

Experimental Protocols

Broth Microdilution Method

This protocol outlines the determination of the MIC of Cefotaxime using the broth microdilution method.

Materials:

- Cefotaxime powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Test organism, grown on a suitable agar medium for 18-24 hours
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Pipettes and sterile tips
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Cefotaxime Stock Solution: Prepare a stock solution of Cefotaxime at a concentration of 1280 µg/mL in a suitable solvent.
- Preparation of Cefotaxime Dilutions: Perform serial twofold dilutions of the Cefotaxime stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.^[8]

- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.[8]
- Inoculation of Microtiter Plate:
 - Within 15 minutes of preparation, add 50 μ L of the diluted bacterial suspension to each well of the microtiter plate containing 50 μ L of the Cefotaxime dilutions.[8]
 - The final volume in each well will be 100 μ L.
 - Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[8]
- Result Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism.[8]

Kirby-Bauer Disk Diffusion Method

This protocol describes the disk diffusion method for determining the susceptibility of bacteria to Cefotaxime.

Materials:

- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Cefotaxime disks (30 μ g or 5 μ g, as appropriate)
- Test organism, grown on a suitable agar medium for 18-24 hours
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Sterile cotton swabs
- Forceps

- Incubator (35°C ± 2°C)
- Ruler or caliper

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of MHA Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.^[9]
 - Allow the plate to dry for 3-5 minutes.
- Application of Cefotaxime Disks:
 - Aseptically apply the Cefotaxime disk to the surface of the inoculated MHA plate using sterile forceps.
 - Gently press the disk to ensure complete contact with the agar.
 - If multiple disks are used, they should be placed at least 24 mm apart.^[2]
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Result Interpretation:
 - After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

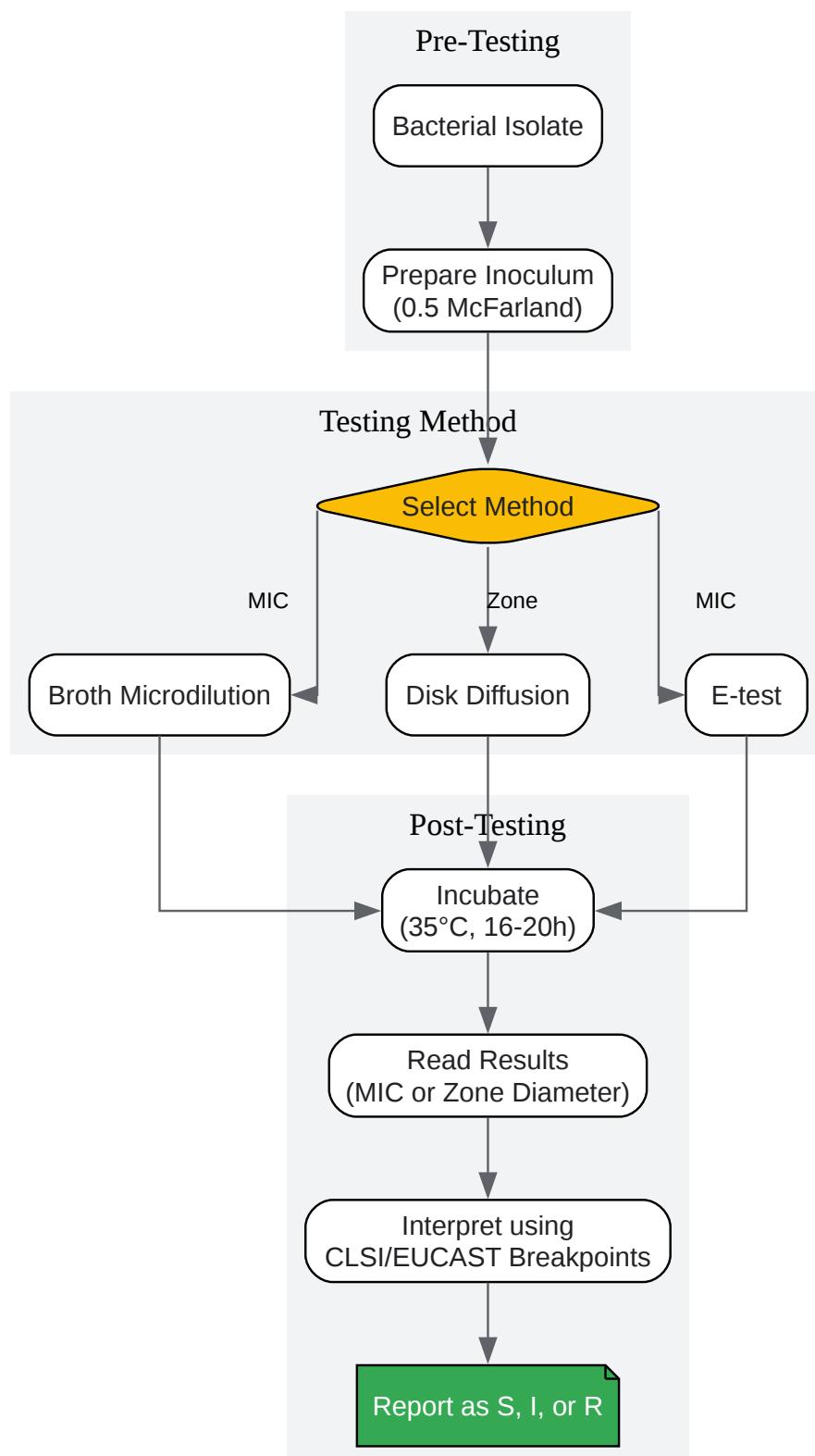
- Interpret the results as Susceptible, Intermediate, or Resistant based on the established zone diameter breakpoints (see Table 2).

E-test (Gradient Diffusion) Method

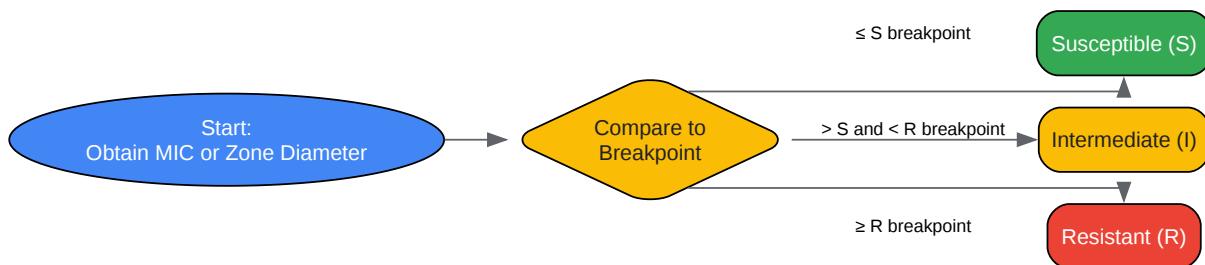
The E-test provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.

Materials:

- Mueller-Hinton agar (MHA) plates
- Cefotaxime E-test strips
- Test organism, grown on a suitable agar medium for 18-24 hours
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)


Procedure:

- Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the Kirby-Bauer method.
- Application of E-test Strip:
 - Using sterile forceps, apply the Cefotaxime E-test strip to the agar surface with the MIC scale facing upwards.
 - Ensure the entire length of the strip is in contact with the agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.


- Result Interpretation:
 - After incubation, an elliptical zone of inhibition will be visible.
 - Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.^[3]
 - Interpret the MIC value according to the breakpoints provided in Table 1.

Visualized Workflow and Logic

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the logic for interpreting the results.

[Click to download full resolution via product page](#)

Caption: General workflow for Cefotaxime in vitro susceptibility testing.

[Click to download full resolution via product page](#)

Caption: Logic for interpreting Cefotaxime susceptibility test results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cefotaxime Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbenotes.com [microbenotes.com]
- 4. captodayonline.com [captodayonline.com]
- 5. megumed.de [megumed.de]
- 6. researchgate.net [researchgate.net]
- 7. szu.gov.cz [szu.gov.cz]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotaxime]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1231043#in-vitro-susceptibility-testing-methods-for-cefotaxime>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com